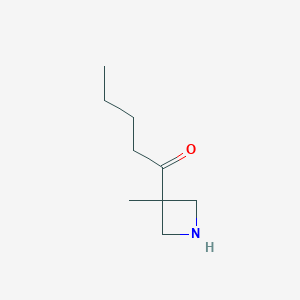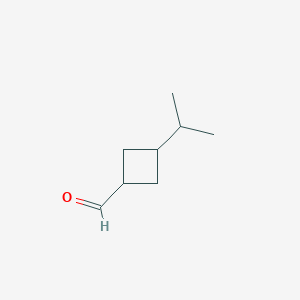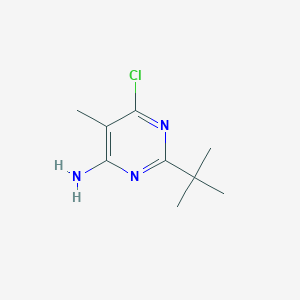
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a tert-butyl group at position 2, a chlorine atom at position 6, and a methyl group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by the amino group from methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 5 can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the pyrimidine ring can be hydrogenated to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under mild conditions (room temperature to 50°C) in solvents like ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium at elevated temperatures (60-80°C).
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under high pressure (50-100 psi) and moderate temperatures (25-50°C).
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-6-chloro-5-methylpyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Tert-butyl-6-chloro-4-methylpyrimidine: Lacks the amino group at position 4.
2-Tert-butyl-5-chloro-6-methylpyrimidin-4-amine: Different positions of the chlorine and methyl groups.
Uniqueness
2-Tert-butyl-6-chloro-5-methylpyrimidin-4-amine is unique due to the specific arrangement of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-5-6(10)12-8(9(2,3)4)13-7(5)11/h1-4H3,(H2,11,12,13) |
InChI Key |
WZZBZVMOQUQTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


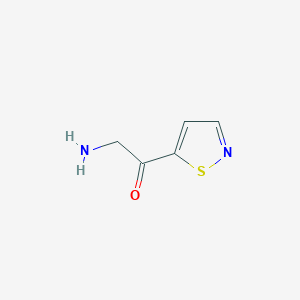

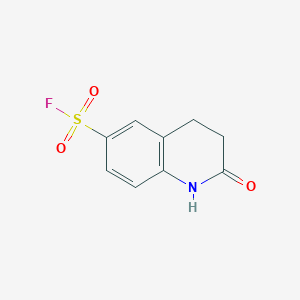
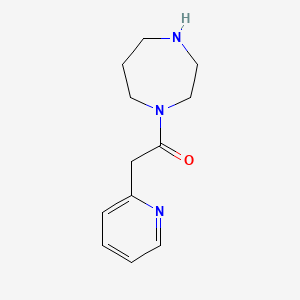
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
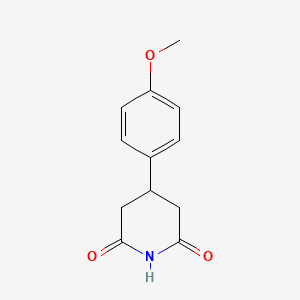
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
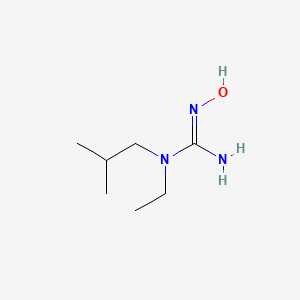
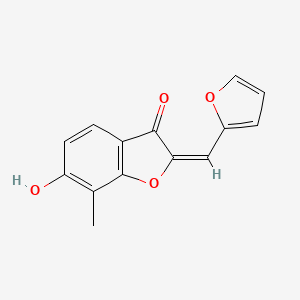
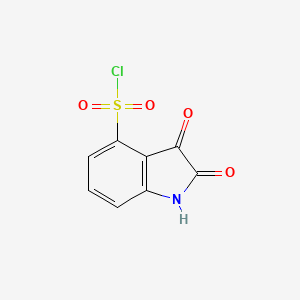
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
